molecular formula C17H18N4O B287407 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether

Cat. No. B287407
M. Wt: 294.35 g/mol
InChI Key: BDKDVLDEICODNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether, also known as DMPP, is a synthetic compound that has shown potential in various scientific research applications. DMPP is a member of the pyrazole family and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether is not fully understood. However, it has been suggested that 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether reduces the production of prostaglandins, which leads to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether in lab experiments is its high potency. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has been shown to be more potent than other compounds in the pyrazole family. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether. One direction is to further explore its potential use in cancer treatment. Another direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether and its potential use in other scientific research applications.

Synthesis Methods

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methyl-4-chloropyrimidine in the presence of a base. This reaction produces 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether as the final product. The purity of the compound can be improved using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl 3-methylphenyl ether

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-(3-methylphenoxy)pyrimidine

InChI

InChI=1S/C17H18N4O/c1-11-6-5-7-15(8-11)22-17-10-16(18-14(4)19-17)21-13(3)9-12(2)20-21/h5-10H,1-4H3

InChI Key

BDKDVLDEICODNB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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